1-Chloro-2-nitropropane

Description

Academic Context and Significance of Halogenated Nitroalkanes

Halogenated nitroalkanes represent an important class of compounds in organic chemistry, valued for their utility as synthetic intermediates. ontosight.ai The presence of both a halogen and a nitro group imparts a dual reactivity to the molecule. The nitro group is strongly electron-withdrawing, which acidifies the alpha-protons (hydrogens on the carbon adjacent to the nitro group), making them susceptible to removal by a base. This generates a nitronate anion, a key reactive intermediate.

These compounds participate in a variety of fundamental organic reactions, including nucleophilic substitution and elimination reactions. solubilityofthings.comsmolecule.com Their versatility makes them valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.aisolubilityofthings.com For instance, chlorinated nitroparaffins are noted for their application in the manufacture of insecticides and as accelerators in rubber cements. lookchem.comchemicalbook.com The study of halogenated nitroalkanes provides insight into reaction mechanisms and the development of novel synthetic methodologies.

Historical Trajectories in 1-Chloro-2-nitropropane Chemical Research

While specific historical documentation detailing the initial synthesis of this compound is not extensively covered in broad chemical databases, its development can be understood within the broader history of nitroalkane chemistry. The synthesis of its parent compound, 2-nitropropane (B154153), has been a subject of industrial and academic research, with methods evolving from the high-temperature nitration of propane (B168953), which yields a mixture of nitroalkanes, to more selective methods starting from precursors like acetone (B3395972). iarc.frgoogle.com

Historically, the preparation of halogenated nitroalkanes faced challenges, particularly in achieving selective monohalogenation over polyhalogenation. Early methods for producing nitroalkanes often involved the reaction of alkyl halides with metal nitrites. dnacih.com The synthesis of chlorinated nitroparaffins, including compounds like this compound, would have emerged from the need for specialized chemical intermediates for various industrial applications, including as solvents and as precursors for more complex molecules. chemicalbook.comdnacih.com The compound was known by various synonyms in commercial and research contexts, such as Lastan, Korax, and NIA 5961. chemicalbook.comnih.govalfa-chemistry.com

Fundamental Chemical Structures and Reactivity Principles

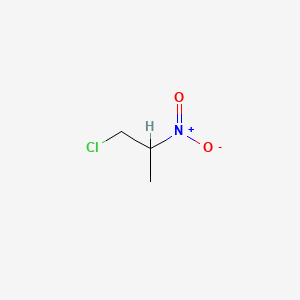

This compound is a chiral molecule with the chemical formula C₃H₆ClNO₂. nih.govnih.gov The structure consists of a three-carbon propane chain with a chlorine atom attached to the first carbon and a nitro group (NO₂) on the second carbon. This arrangement leads to a stereocenter at the second carbon, meaning the compound can exist as two different enantiomers, (R)-1-chloro-2-nitropropane and (S)-1-chloro-2-nitropropane. It is typically supplied as a racemic mixture. ncats.ionih.gov

The reactivity of this compound is governed by its two functional groups. solubilityofthings.com The nitro group is a powerful electron-withdrawing group, which influences the acidity of the adjacent C-H bond. The chlorine atom serves as a leaving group in nucleophilic substitution reactions. This bifunctionality allows it to be a useful tool for chemists to construct more complex molecular frameworks through various substitution and elimination pathways. solubilityofthings.com Its solubility is higher in polar solvents like alcohols compared to non-polar solvents, a property dictated by its polar chloro and nitro groups. solubilityofthings.com

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 2425-66-3 | nih.gov |

| Molecular Formula | C₃H₆ClNO₂ | nih.govnih.gov |

| Molecular Weight | 123.54 g/mol | nih.govnih.gov |

| Appearance | Colorless to pale yellow liquid | ontosight.ai |

| Boiling Point | 175.2°C at 760 mmHg | alfa-chemistry.com |

| Density | ~1.204 g/cm³ | alfa-chemistry.com |

| Flash Point | 59.8°C | alfa-chemistry.com |

| Chirality | Exists as a racemic mixture | ncats.ionih.gov |

| Solubility | More soluble in polar solvents | solubilityofthings.com |

Spectroscopic analysis is crucial for the identification and characterization of this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy provide definitive data on its structure and purity. nih.gov The IR spectrum would show characteristic absorption bands for the C-Cl and N-O bonds, while the mass spectrum provides information on the molecular weight and fragmentation pattern. nih.govdocbrown.info

Overview of Advanced Research Domains

The primary area of advanced research involving this compound is its application as a versatile chemical intermediate. Its unique structure makes it a valuable building block for the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals. solubilityofthings.com

The presence of a chiral center is particularly significant in medicinal chemistry, where the biological activity of enantiomers can differ substantially. solubilityofthings.com The ability to use this compound as a precursor allows for the development of stereoselective syntheses, creating specific enantiomers of more complex target molecules.

Furthermore, its dual reactivity allows it to be used in the construction of heterocyclic compounds, which are core structures in many bioactive molecules. researchgate.netmdpi.comresearchgate.net The nitro group can be reduced to an amine, a common functional group in pharmaceuticals, or participate in carbon-carbon bond-forming reactions, while the chloro group can be displaced by various nucleophiles to build molecular complexity. This positions this compound and related halogenated nitroalkanes as important tools in discovery chemistry for creating new chemical entities with potentially enhanced properties. solubilityofthings.com

Structure

3D Structure

Properties

CAS No. |

2425-66-3 |

|---|---|

Molecular Formula |

C3H6ClNO2 |

Molecular Weight |

123.54 g/mol |

IUPAC Name |

1-chloro-2-nitropropane |

InChI |

InChI=1S/C3H6ClNO2/c1-3(2-4)5(6)7/h3H,2H2,1H3 |

InChI Key |

FPJNQQRSBJPGHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Chloro 2 Nitropropane

Nitration and Halogenation Pathways

The formation of 1-Chloro-2-nitropropane can be achieved by direct nitration and halogenation of simple hydrocarbon precursors. These methods often involve high-energy conditions and can lead to a mixture of products, necessitating careful control of reaction parameters to optimize the yield of the desired isomer.

Direct Nitration of Alkanes

The vapor-phase nitration of propane (B168953) with nitric acid or other nitrating agents at elevated temperatures is a well-established industrial process for producing nitroalkanes. thieme-connect.deprepchem.comuv.es This reaction typically yields a mixture of isomers, primarily 1-nitropropane (B105015) and 2-nitropropane (B154153), along with smaller nitroalkanes like nitromethane (B149229) and nitroethane due to fragmentation of the propane molecule at high temperatures. thieme-connect.deprepchem.com

The subsequent chlorination of this nitropropane mixture can lead to the formation of various chloronitropropane isomers. However, a more direct and regioselective approach is the "chloronitration" of propene. In one documented method, the reaction of propene with nitrogen dioxide and chlorine in the vapor phase at temperatures between 260-275°C results in the formation of this compound. This reaction is notable for its high regioselectivity, with other isomers not being formed in appreciable amounts.

| Reactants | Reaction Conditions | Primary Product | Conversion/Yield | Reference |

|---|---|---|---|---|

| Propane, Nitric Acid (vapor phase) | High temperature (e.g., 350-400°C) and pressure | Mixture: 1-nitropropane, 2-nitropropane, nitroethane, nitromethane | Varies with conditions | thieme-connect.deprepchem.com |

| Propene, Nitrogen Dioxide, Chlorine | 260-275°C, vapor phase | This compound | 12% conversion |

Halogenation of Nitropropane Isomers

The direct halogenation of nitropropane isomers presents a viable route to chloronitropropanes. The position of the nitro group significantly influences the outcome of the halogenation. For the synthesis of this compound, the starting material of choice is 2-nitropropane.

Photochemical chlorination is a key method for achieving chlorination on a carbon atom other than the one bearing the nitro group. wikipedia.org The liquid-phase photochemical chlorination of substantially anhydrous 2-nitropropane with chlorine in the presence of light can yield this compound. wikipedia.org This process is predicated on a free-radical mechanism where the reaction conditions favor the substitution of a hydrogen atom on the terminal carbon.

Another approach involves visible-light-driven oxidative chlorination. While a study on 1-nitropropane showed the formation of 2-chloro-1-nitropropane and 1-chloro-3-nitropropane (B101734) using HCl, air, and a catalytic amount of sodium nitrite (B80452) under a white LED lamp, similar principles could be applied to 2-nitropropane to favor the formation of this compound. doubtnut.com The regioselectivity in such reactions is influenced by the solvent and other reaction parameters. doubtnut.com

| Starting Material | Reagents | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-Nitropropane | Chlorine, light | Photochemical chlorination | This compound | wikipedia.org |

| 1-Nitropropane (for comparison) | HCl, air, cat. NaNO2, light | Visible-light-driven oxidative chlorination | Mixture including 2-chloro-1-nitropropane | doubtnut.com |

Regioselective Synthesis Strategies

Achieving regioselectivity is paramount in the synthesis of a specific isomer like this compound. The aforementioned chloronitration of propene is a prime example of a highly regioselective reaction, directly yielding the desired product.

In the halogenation of nitroalkanes, the use of directing groups or specific catalytic systems can enhance regioselectivity. wiley.comstenutz.eu While much of the research on regioselective C-H chlorination has focused on aromatic compounds, the principles can be extended to aliphatic systems. wiley.comstenutz.eu The deactivating effect of the nitro group generally directs halogenation away from the carbon to which it is attached. In the case of 2-nitropropane, this inherent electronic effect favors chlorination at the C1 or C3 positions. Photochemical conditions can further enhance the selectivity for the primary carbons.

The choice of solvent and catalyst can also play a crucial role. For instance, in copper-catalyzed halogenations, the metal center can coordinate with the substrate in a way that directs the halogen to a specific position. stenutz.eu While specific examples for this compound are not abundant in the literature, the development of advanced catalytic systems for C-H functionalization offers potential for future regioselective syntheses.

Transformation from Related Organic Precursors

An alternative to direct nitration and halogenation involves the synthesis and subsequent modification of related organic precursors. This can include the isomerization of other chloronitropropane isomers or the conversion of analogues containing different halogens.

Conversion from Different Chloronitropropane Isomers

The conversion of one chloronitropropane isomer to another, such as the transformation of 2-chloro-1-nitropropane or 1-chloro-1-nitropropane (B165096) to this compound, represents a potential synthetic pathway. Such transformations would be classified as isomerization or rearrangement reactions. uv.eslibretexts.org These reactions can be prompted by thermal, catalytic, or photochemical means. oit.edutuitiontube.com

However, there is a lack of specific, documented methods for the direct isomerization of chloronitropropane isomers in the scientific literature. The stability of the C-Cl and C-NO2 bonds under various conditions makes such rearrangements challenging without significant side reactions. Theoretical possibilities for such conversions could involve the formation of intermediates like carbocations or radicals, which could then rearrange. For instance, a reaction proceeding through a cyclic bromonium ion intermediate has been observed to lead to the rearrangement of a bromo-chloro-steroid. msu.edu A similar mechanism for chloronitropropanes is speculative but provides a conceptual basis for potential future research into such isomerizations.

Synthesis Routes from Brominated Analogues

A more established strategy for synthesizing this compound from a precursor involves the use of a brominated analogue, specifically 1-bromo-2-nitropropane, followed by a halogen exchange reaction. The synthesis of 1-bromo-2-nitropropane can be envisioned through the bromination of 2-nitropropane, analogous to the chlorination methods described earlier.

The conversion of the bromo-substituent to a chloro-substituent is typically achieved through a Finkelstein reaction or a related halogen exchange process. wikipedia.orgbyjus.comweebly.comiitk.ac.in The classic Finkelstein reaction involves treating an alkyl halide with an alkali metal halide in a suitable solvent. wikipedia.orgbyjus.comorganic-chemistry.org To synthesize this compound from its bromo analogue, one would react 1-bromo-2-nitropropane with a source of chloride ions, such as lithium chloride or sodium chloride, in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The success of this SN2 reaction is often driven by the precipitation of the less soluble metal bromide salt from the reaction mixture, shifting the equilibrium towards the desired chlorinated product. wikipedia.orgorganic-chemistry.org

| Step | Reaction | Typical Reagents and Conditions | Reference |

|---|---|---|---|

| 1 | Bromination of 2-nitropropane | Bromine, light (photochemical) or other brominating agents | Analogous to wikipedia.org |

| 2 | Halogen Exchange (Finkelstein Reaction) | 1-Bromo-2-nitropropane, NaCl or LiCl, Acetone or DMF | wikipedia.orgbyjus.comorganic-chemistry.org |

This two-step approach offers a potentially more controlled and selective route to this compound compared to direct chlorination methods, which may produce a wider range of byproducts.

Catalysis and Reaction Conditions in this compound Synthesis

The synthesis of this compound is fundamentally influenced by the interplay of catalysts and the physical conditions under which the reaction occurs. These factors dictate not only the rate of reaction but also the yield and purity of the final product.

Development of Catalytic Systems for Enhanced Yields

While specific catalytic systems developed exclusively for this compound are not extensively detailed in publicly available research, the synthesis of related chloronitroalkanes and their precursors provides insight into relevant catalytic strategies. The synthesis of its isomer, 1-Chloro-1-nitropropane, can be achieved through the reaction of 1-chloropropane (B146392) with nitric acid in the presence of a suitable catalyst. ontosight.ai Similarly, the synthesis of 2-Chloro-1-nitropropane has been performed with catalytic sodium nitrite (NaNO₂). thieme-connect.com

For the synthesis of the precursor 2-nitropropane, a key intermediate, various catalytic systems have been explored. One method involves the use of a titanium-silicon molecular sieve catalyst in the reaction of acetone, ammonia, and hydrogen peroxide. patsnap.com Other related reactions, such as the Michael addition of nitroalkanes, have been successfully catalyzed by a range of systems including PEG-supported Ru(II) complexes and base catalysts. acs.org The Henry reaction, another important C-C bond-forming reaction involving nitroalkanes, can be promoted by catalysts like PS-BEMP (a polymer-supported strong, non-ionic base). tandfonline.com These examples suggest that phase-transfer catalysts, metallic complexes, and specialized base catalysts are likely candidates for optimizing the direct synthesis or precursor synthesis for this compound to enhance reaction yields.

Optimization of Reaction Parameters and Solvent Effects

The optimization of reaction parameters is critical for maximizing the efficiency of synthesis. Key variables include solvent choice, temperature, and pressure.

Solvent Effects: The choice of solvent is paramount, as it affects the solubility of reactants and the kinetics of the reaction. This compound demonstrates higher solubility in polar solvents like water and alcohols, while its solubility is limited in non-polar solvents such as hexane (B92381) or benzene. solubilityofthings.com This indicates that polar solvent systems are generally preferred for its synthesis. Research on the synthesis of related isomers, such as the conversion of 3-chloro-1-nitropropane to nitrocyclopropane, highlights the critical role of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N-Methylpyrrolidone (NMP) in dramatically enhancing reaction rates and yields compared to protic solvents. smolecule.comgoogle.com

The following table, adapted from findings on a related isomer synthesis, illustrates the profound impact of solvent choice on reaction yield and time, a principle directly applicable to the synthesis of this compound. smolecule.com

| Solvent | Dielectric Constant (ε) | Relative Yield (%) | Relative Reaction Time (h) |

| N-Methylpyrrolidone | 32 | 72 | 4 |

| Dimethylformamide | 37 | 68 | 5 |

| Tetrahydrofuran | 7.6 | 35 | 8 |

| Ethanol | 24.3 | 18 | 12 |

This table demonstrates the general principle that polar aprotic solvents often enhance the efficiency of nucleophilic substitution reactions involving halogenated nitropropanes. smolecule.com

Temperature and Other Parameters: Temperature is another crucial factor; higher temperatures can improve the solubility of this compound in polar solvents, potentially increasing reaction rates. solubilityofthings.com Furthermore, modern techniques such as microwave irradiation have been shown to significantly reduce reaction times—from hours to mere minutes—and improve yields for nucleophilic substitution reactions, which are central to the synthesis of such compounds. cem.com

Industrial-Scale Synthesis Approaches for this compound Production

The industrial production of chlorinated nitroparaffins like this compound, which has applications in the manufacture of insecticides and rubber cements, necessitates efficient and scalable synthetic routes. lookchem.com A plausible industrial approach involves a two-step process: the initial production of the precursor 2-nitropropane, followed by its chlorination.

Key parameters for the industrial synthesis of the 2-nitropropane precursor are summarized below, based on patented processes.

| Parameter | Value | Source |

| Reactants | Propane and aqueous nitric acid | google.com |

| Pressure | At least 1000 psi (approx. 69 bar) | google.com |

| Temperature | 215°C to 325°C | google.com |

| Nitric Acid Concentration | 10 to 50 wt% solution | google.com |

| 2-Nitropropane Selectivity | Up to 87.7% | google.com |

Following the synthesis of 2-nitropropane, a subsequent chlorination step would be required to produce the final this compound. Modern industrial chemistry increasingly utilizes continuous flow reactors for nitration and other hazardous reactions. beilstein-journals.org This approach offers significant advantages over traditional batch processing, including superior temperature control for highly exothermic reactions, enhanced safety, and greater consistency in product quality. beilstein-journals.org

Advanced Reaction Chemistry and Mechanistic Elucidation of 1 Chloro 2 Nitropropane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 1-chloro-2-nitropropane involve the displacement of the chloride ion by a nucleophile. The reaction can proceed through different mechanisms, primarily SN1 (Substitution Nucleophilic Unimolecular) or S_N2 (Substitution Nucleophilic Bimolecular), depending on the reaction conditions. The presence of the nitro group on the adjacent carbon plays a crucial role in influencing the stability of potential intermediates and transition states.

Investigations into Stereochemical Outcomes and Diastereoselectivity

The carbon atom attached to the nitro group in this compound is a stereocenter, meaning the molecule is chiral. Consequently, nucleophilic substitution reactions at the C-1 position can lead to specific stereochemical outcomes.

S_N2 Mechanism : In a typical S_N2 reaction, the nucleophile attacks the carbon atom bearing the leaving group from the side opposite to the leaving group. This "backside attack" leads to an inversion of the stereochemical configuration at the reaction center. blogspot.comyoutube.com If a reaction on an enantiomerically pure sample of (R)-1-chloro-2-nitropropane were to proceed via an S_N2 pathway, the product would be the (S)-enantiomer. This predictable stereospecificity is a hallmark of the S_N2 mechanism. shaalaa.com

S_N1 Mechanism : An S_N1 reaction proceeds through a carbocation intermediate. shaalaa.com In the case of this compound, the departure of the chloride ion would form a primary carbocation. Primary carbocations are generally unstable; however, the reaction could be forced under specific conditions (e.g., strongly ionizing, non-nucleophilic solvent). This planar carbocation intermediate can be attacked by the nucleophile from either face, which typically leads to a racemic mixture of both enantiomers (racemization). shaalaa.com

Given that this compound is a primary halide, the S_N2 mechanism is generally favored over the S_N1 pathway, which would require the formation of a high-energy primary carbocation. blogspot.com Diastereoselectivity would become a significant consideration if the nucleophile itself were chiral or if there were other stereocenters present in the molecule, leading to the potential formation of diastereomeric products.

Elimination Reactions: Dehydrohalogenation Pathways

In the presence of a base, this compound can undergo dehydrohalogenation (the removal of a hydrogen and a halogen) to form an alkene. wikipedia.org The strong electron-withdrawing effect of the nitro group makes the proton on the adjacent carbon (the α-carbon) particularly acidic, which strongly influences the reaction mechanism.

Base-Mediated Elimination Mechanisms (E1cb, E2)

E1cb Mechanism : The Elimination, Unimolecular, conjugate Base (E1cb) mechanism is a two-step process that occurs with substrates having an acidic proton and a poor leaving group. wikipedia.orgquora.com Given the acidity of the proton α to the nitro group, this pathway is highly plausible for this compound.

Step 1 : A base removes the acidic proton to form a resonance-stabilized carbanion (the conjugate base). wikipedia.org The negative charge is delocalized onto the oxygen atoms of the nitro group.

Step 2 : The carbanion intermediate then expels the chloride leaving group to form a double bond. wikipedia.org This mechanism is favored by the presence of a strong electron-withdrawing group like -NO₂, which stabilizes the carbanion intermediate. quora.com

E2 Mechanism : The Elimination, Bimolecular (E2) mechanism is a concerted, one-step reaction where the base removes a proton, and the leaving group departs simultaneously. dalalinstitute.comyoutube.com This pathway requires an anti-periplanar arrangement of the proton being removed and the leaving group. For this compound, a strong, sterically hindered base might favor an E2 pathway, although the high acidity of the α-proton makes the E1cb mechanism a strong competitor. dalalinstitute.comyoutube.com

Thermal Decomposition and Uncatalyzed Elimination Processes

Thermolysis, or thermal decomposition, involves the breakdown of a compound by heat. wikipedia.org For chlorinated hydrocarbons, this can lead to the uncatalyzed elimination of hydrogen chloride (HCl). wikipedia.org While specific studies on this compound are scarce, data from related nitro compounds show that decomposition often begins at elevated temperatures (e.g., above 180-200°C), yielding gaseous products. The likely pathway for this compound would be the elimination of HCl to form 2-nitropropene (B1617139), particularly at temperatures sufficient to overcome the activation energy for C-H and C-Cl bond cleavage.

Formation of Conjugated Nitroalkenes and Cyclic Derivatives

The primary product of the dehydrohalogenation of this compound is 2-nitropropene, a conjugated nitroalkene. orgsyn.org In this product, the carbon-carbon double bond is conjugated with the nitro group, a structural feature that imparts unique reactivity. The synthesis of nitroalkenes is often achieved through the elimination of a hydrogen halide from a corresponding halo-nitroalkane. pw.live For instance, the treatment of this compound with a base like potassium hydroxide (B78521) in an alcoholic solvent is a direct route to 2-nitropropene. wikipedia.org

The formation of cyclic derivatives from this compound is less common. However, under specific conditions, intramolecular reactions could potentially lead to cyclic structures. For example, if the molecule contained another functional group capable of acting as an internal nucleophile, an intramolecular substitution could lead to a cyclopropane (B1198618) derivative, although this is a specialized reaction pathway.

The following table outlines the conditions and products for the elimination reactions of this compound.

| Reaction Type | Conditions | Probable Mechanism | Major Product |

|---|---|---|---|

| Base-Mediated Dehydrohalogenation | Moderate Base (e.g., NaHCO₃), Stabilizing Solvent | E1cb | 2-Nitropropene |

| Base-Mediated Dehydrohalogenation | Strong, Unhindered Base (e.g., NaOEt in EtOH) | E1cb / E2 | 2-Nitropropene |

| Base-Mediated Dehydrohalogenation | Strong, Hindered Base (e.g., K_t_BuO) | E2 | 2-Nitropropene |

| Thermal Decomposition | High Temperature (>200°C) | Thermal Elimination | 2-Nitropropene, HCl |

Redox Transformations of the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, capable of undergoing a wide range of transformations. In this compound, the electronic properties of the nitro group are influenced by the adjacent chloro-substituted carbon, which can affect the reactivity and outcome of redox reactions.

Reduction Pathways to Amines and Other Nitrogen-Containing Compounds

The reduction of the nitro group in aliphatic compounds is a fundamental transformation that provides access to a variety of nitrogen-containing molecules, most notably primary amines. Several methodologies are available for this conversion, each with its own set of advantages and substrate scope.

Catalytic Hydrogenation: This is a widely employed method for the reduction of nitroalkanes. organic-chemistry.orgyoutube.com The reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under an atmosphere of hydrogen gas. organic-chemistry.orgyoutube.com For this compound, this method is expected to yield 1-chloro-2-aminopropane. However, a potential side reaction is the hydrogenolysis of the carbon-chlorine bond, which would lead to the formation of 2-aminopropane. The choice of catalyst and reaction conditions is crucial to achieve chemoselectivity.

Metal-Catalyzed Reductions: The use of metals in the presence of an acid is another common method for the reduction of nitro compounds. google.com Reagents such as iron in acetic acid, zinc in hydrochloric acid, or tin(II) chloride are effective for this transformation. youtube.com These methods are often milder than catalytic hydrogenation and can sometimes offer better chemoselectivity.

Hydride Reductions: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing aliphatic nitro compounds to amines. youtube.com However, its high reactivity can sometimes lead to over-reduction or reaction with other functional groups.

The reduction of this compound can also lead to other nitrogen-containing compounds. For instance, partial reduction can yield the corresponding hydroxylamine (B1172632) or oxime. The formation of these products is often dependent on the specific reducing agent and the reaction conditions employed.

| Reagent/Catalyst | Expected Primary Product | Potential Byproducts |

|---|---|---|

| H₂, Pd/C | 1-Chloro-2-aminopropane | 2-Aminopropane |

| Fe, CH₃COOH | 1-Chloro-2-aminopropane | - |

| Zn, HCl | 1-Chloro-2-aminopropane | - |

| LiAlH₄ | 1-Chloro-2-aminopropane | Over-reduction products |

| Zn, NH₄Cl | 1-Chloro-N-propylhydroxylamine | - |

Oxidative Chemistry of this compound

The oxidation of nitroalkanes can lead to the formation of carbonyl compounds through reactions such as the Nef reaction. alfa-chemistry.comwikipedia.org This transformation typically involves the conversion of the nitroalkane to its corresponding nitronate salt, followed by acid-catalyzed hydrolysis to the aldehyde or ketone. For this compound, which is a secondary nitroalkane, the Nef reaction would be expected to yield 1-chloro-2-propanone.

The mechanism of the Nef reaction begins with the deprotonation of the α-carbon to the nitro group to form a nitronate anion. wikipedia.org This is followed by protonation of the nitronate to form a nitronic acid, which then undergoes hydrolysis in the presence of a strong acid to yield the carbonyl compound and nitrous oxide. wikipedia.org

Other oxidative methods can also be employed. For example, permanganates or ozone can cleave the nitronate to form the corresponding carbonyl compound. wikipedia.org The presence of the chlorine atom on the adjacent carbon may influence the rate and outcome of these oxidative transformations.

Carbon-Carbon Bond Forming Reactions

The acidic nature of the α-proton in nitroalkanes allows them to act as nucleophiles in a variety of carbon-carbon bond-forming reactions. These reactions are of great synthetic importance for the construction of more complex molecular frameworks.

Michael Addition Reactions with Carbon-Centered Nucleophiles

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org The nitronate anion derived from this compound can, in principle, act as a Michael donor. The reaction would involve the deprotonation of this compound with a suitable base to form the corresponding nitronate, which would then add to a Michael acceptor such as an enone or an acrylate.

The product of such a reaction would be a γ-nitrocarbonyl compound, which is a versatile synthetic intermediate. The nitro group in the adduct can be subsequently reduced to an amine or converted to a carbonyl group via the Nef reaction, providing access to a range of 1,5-difunctionalized compounds.

Cycloaddition Reactions Involving Derivatives of this compound

This compound can serve as a precursor for species that can participate in cycloaddition reactions. One of the most important classes of cycloadditions involving nitroalkane derivatives is the 1,3-dipolar cycloaddition of nitrile oxides. wikipedia.orgchesci.com Primary nitroalkanes can be converted to nitrile oxides via dehydration. While this compound is a secondary nitroalkane, it can be envisioned that derivatives could be prepared to undergo such transformations.

A more direct pathway for this compound to participate in cycloadditions is through its dehydrochlorination to form 2-nitropropene. This can be achieved by treatment with a non-nucleophilic base. 2-Nitropropene is an electron-deficient alkene and can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with dipoles such as azides, nitrones, and nitrile oxides to form five-membered heterocyclic rings. wikipedia.orgchesci.com It can also participate as a dienophile in Diels-Alder reactions with electron-rich dienes.

| Reaction Type | Reactant | Product Class |

|---|---|---|

| [3+2] Cycloaddition | Nitrile Oxide | Isoxazoline |

| [3+2] Cycloaddition | Azide | Triazoline |

| [3+2] Cycloaddition | Nitrone | Isoxazolidine |

| [4+2] Cycloaddition (Diels-Alder) | Electron-rich Diene | Cyclohexene derivative |

Complex Multi-Step Organic Transformations Utilizing this compound

While specific examples of the use of this compound in the total synthesis of complex natural products or pharmaceuticals are not readily found in the literature, its potential as a building block can be appreciated based on the reactivity of its functional groups.

The combination of a chloro- and a nitro- group in a simple three-carbon backbone makes this compound a potentially useful synthon. The nitro group can be used to introduce nitrogen functionality or be converted to a carbonyl group. The chlorine atom can act as a leaving group in nucleophilic substitution reactions.

For example, a synthetic sequence could involve a nucleophilic substitution at the C1 position, followed by a Michael addition at the C2 position, and subsequent transformation of the nitro group. This would allow for the construction of highly functionalized molecules from a simple starting material. The challenge in such multi-step sequences would be the chemoselective manipulation of the different functional groups present in the molecule and its downstream products.

Applications in Chemical Synthesis and Non Clinical Industrial Processes

1-Chloro-2-nitropropane as a Key Intermediate in Organic Synthesis

This compound serves as a foundational material in the synthesis of more complex molecules. Its primary role in this capacity is as a precursor to other reactive intermediates, which then go on to form the backbone of various specialty and agrochemical products.

While specific, direct routes from this compound to named commercial insecticides are not extensively detailed in publicly available literature, its role as a precursor is understood through its chemical properties and known transformations. Chlorinated nitroparaffins, the class of compounds to which this compound belongs, are of interest in the manufacture of insecticides. bloomtechz.comlookchem.comchemicalbook.com

A key reaction of this compound is its conversion to 2-nitropropene (B1617139). This is a crucial step, as nitroalkenes are highly reactive and versatile building blocks in organic synthesis. The general transformation can be represented as follows:

Table 1: Conversion of this compound to 2-nitropropene

| Reactant | Product | Reaction Type |

|---|

The resulting 2-nitropropene can then be used in the synthesis of more complex molecules for agricultural applications. For instance, the analogous compound phenyl-2-nitropropene is known to be used in the formulation of some herbicides and insecticides, where the nitroalkene structure contributes to the compound's biological activity. bloomtechz.com This suggests a pathway for the utility of 2-nitropropene derived from this compound in the agrochemical sector.

The application of this compound extends to the synthesis of specialty and fine chemicals, again primarily through its conversion to 2-nitropropene. Nitroalkenes are valuable intermediates in the synthesis of a variety of organic compounds. The reactivity of the carbon-carbon double bond, activated by the electron-withdrawing nitro group, allows for a range of addition reactions.

This makes 2-nitropropene, and by extension its precursor this compound, a valuable starting material for the synthesis of complex molecules. For example, the reactions of nitroalkenes are a cornerstone in the construction of new carbon-carbon bonds and the introduction of nitrogen-containing functionalities into a molecule. A related compound, phenyl-2-nitropropene, is utilized in the pharmaceutical industry as a precursor in the synthesis of certain amphetamines. wikipedia.orgronorp.net While a different application, it highlights the synthetic potential of the nitropropene structure.

Role in Polymer Science and Materials Chemistry

In the realm of polymer and materials science, this compound finds a niche application in the formulation of adhesives.

Chlorinated nitroparaffins, including this compound, are noted for their use in the manufacture of highly accelerated rubber cements. bloomtechz.comlookchem.comchemicalbook.com Rubber cement is an adhesive made from elastic polymers, like latex, mixed in a solvent. The addition of compounds like this compound can modify the properties of the adhesive.

Research has shown that aliphatic nitro compounds, including chloronitropropanes, can act as adhesion promoters in adhesive compositions that contain organic isocyanates, as well as natural and synthetic elastomers and resins. This indicates a direct role for this compound in enhancing the bonding capabilities of certain adhesive formulations.

Table 2: Application of this compound in Adhesives

| Application Area | Function | Formulation Component |

|---|

Utilization in Specific Industrial Chemical Formulations (e.g., as a solvent in specific chemical production)

While chlorinated hydrocarbons as a class are widely used as industrial solvents, specific information regarding the use of this compound as a solvent in chemical production is not well-documented in readily available sources. worktribe.comscribd.com Generally, chlorinated solvents are effective in dissolving a wide range of organic materials. americanchemistry.comnih.govclu-in.org However, the use of specific chlorinated nitroparaffins like this compound for this purpose is not a prominent feature in the available literature, which focuses more on its role as a reactive intermediate.

Environmental Fate and Transformation Pathways of 1 Chloro 2 Nitropropane

Environmental Partitioning and Transport Behavior

Data on the soil adsorption coefficient (Koc), vapor pressure, and Henry's Law constant, which are crucial for understanding the environmental partitioning and transport of 1-chloro-2-nitropropane, could not be found.

Due to the absence of this critical information, the generation of an article that is both "thorough, informative, and scientifically accurate" and strictly adheres to the provided outline for this compound is not feasible at this time. Further empirical research is required to elucidate the environmental behavior of this specific chemical compound.

Air-Water Exchange and Volatilization Dynamics

The distribution of this compound between the atmospheric and aquatic environments is significantly influenced by its volatility and water solubility. Volatilization from water bodies and moist soil surfaces represents a primary pathway for its entry into the atmosphere.

The rate of volatilization is also influenced by environmental conditions such as temperature, wind speed, and water body depth. The relatively high boiling point of this compound, 175.2°C at 760 mmHg, indicates that while it is volatile, it is less so than many other common chlorinated solvents.

Interactive Data Table: Volatilization Properties of this compound

| Property | Value | Unit | Notes |

|---|---|---|---|

| Vapor Pressure | 1.16 | mmHg at 25°C | Experimental value. |

| Boiling Point | 175.2 | °C at 760 mmHg | Experimental value. |

| Water Solubility | ~2,300 | mg/L | Estimated using QSAR models. |

| Henry's Law Constant | ~1.54 x 10⁻⁴ | atm·m³/mol | Estimated from vapor pressure and estimated water solubility. |

Soil Adsorption, Leaching, and Mobility

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the extent of a chemical's adsorption to soil and sediment. A high Koc value indicates a strong tendency to adsorb to organic matter, resulting in lower mobility, while a low Koc value suggests weaker adsorption and a greater potential for leaching.

Experimental data for the Koc of this compound is not available. However, it can be estimated from its octanol-water partition coefficient (LogP), which is a measure of its hydrophobicity. The predicted LogP for this compound is approximately 1.41. Using established QSAR equations, the Koc for this compound is estimated to be in the range of 50 to 150 L/kg.

This estimated Koc value suggests that this compound has a low to moderate affinity for soil organic matter. Consequently, in soils with low organic carbon content, it is expected to be relatively mobile and may have the potential to leach into groundwater. Conversely, in soils with higher organic carbon content, its mobility would be more limited due to increased adsorption. The mobility of this compound will also be influenced by factors such as soil type, soil moisture content, and the rate of water infiltration.

Interactive Data Table: Soil Mobility Parameters of this compound

| Property | Value | Unit | Notes |

|---|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | ~1.41 | - | Predicted value. |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | ~50 - 150 | L/kg | Estimated from LogP using QSAR equations. |

| Mobility Potential | High to Moderate | - | Based on the estimated Koc value. |

Advanced Analytical Methodologies for 1 Chloro 2 Nitropropane Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 1-chloro-2-nitropropane, enabling its separation from starting materials, byproducts, and other components within a sample matrix.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is frequently used to assess the purity of synthesized batches and to quantify the compound in various mixtures. In environmental analysis, for instance, GC is a standard method for detecting nitroaromatic compounds, and similar principles apply to nitroalkanes. epa.gov

The choice of column and detector is critical for achieving desired separation and sensitivity. A non-polar or mid-polarity capillary column is typically effective. For detection, an Electron Capture Detector (ECD) is highly sensitive to halogenated and nitro-containing compounds, making it well-suited for trace analysis. A Nitrogen-Phosphorus Detector (NPD) also offers high selectivity for nitrogen-containing compounds. For general-purpose analysis and purity determination, a Flame Ionization Detector (FID) can be employed. nih.gov

Table 1: Illustrative Gas Chromatography (GC) Parameters for Nitroalkane Analysis

| Parameter | Condition | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) | Provides high-resolution separation of volatile organic compounds. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial 60°C, ramp to 280°C at 10°C/min | Separates compounds based on their boiling points and column interactions. |

| Detector | Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD) | Offers high sensitivity and selectivity for halogenated nitro compounds. epa.gov |

For samples that are not suitable for GC due to low volatility, thermal instability, or a complex sample matrix (e.g., biological fluids or soil extracts), Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is the preferred method. chromatographyonline.comphmethods.net HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Reversed-phase HPLC, using a C18 or similar non-polar stationary phase, is commonly used for the separation of moderately polar organic compounds like this compound. sigmaaldrich.com The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com Detection is often achieved using an ultraviolet (UV) detector, as the nitro group exhibits UV absorbance. For enhanced sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is a powerful approach. phmethods.netnih.gov

Table 2: Typical High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Condition | Purpose |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size | Standard reversed-phase column for separation of non-polar to moderately polar analytes. |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture | Elutes compounds from the column based on their polarity. |

| Flow Rate | 1.0 mL/min | Maintains consistent retention times and peak shapes. |

| Detector | UV-Vis Detector (e.g., at 220 nm) or Mass Spectrometer (MS) | UV detection is suitable for nitro compounds; MS provides higher specificity and structural data. researchgate.net |

| Injection Volume | 10 - 20 µL | Introduces a precise amount of sample into the system. |

Spectroscopic Characterization in Mechanistic and Structural Research

Spectroscopic techniques are indispensable for determining the molecular structure of this compound and for identifying the intermediates and products formed during its chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. researchgate.net Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structure determination of reaction products.

For this compound (CH₃-CH(NO₂)-CH₂Cl), the ¹H NMR spectrum is expected to show three distinct signals corresponding to the methyl (CH₃), methine (CH), and methylene (B1212753) (CH₂) protons. The chemical shifts and splitting patterns (multiplicity) of these signals provide connectivity information. For example, the methylene protons adjacent to the chlorine atom would be expected at a downfield chemical shift and would be split by the adjacent methine proton. docbrown.info Similarly, the ¹³C NMR spectrum would show three signals for the three unique carbon environments. docbrown.info The study of reaction intermediates, while challenging, can sometimes be achieved using specialized NMR techniques at low temperatures to trap and characterize transient species. nih.govnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | -CH₃ | ~1.6 | Doublet |

| -CH(NO₂) | ~4.8 | Multiplet | |

| -CH₂Cl | ~3.8 | Multiplet | |

| ¹³C | -CH₃ | ~15-25 | - |

| -CH(NO₂) | ~80-90 | - | |

| -CH₂Cl | ~45-55 | - |

Note: These are estimated values. Actual chemical shifts depend on the solvent and experimental conditions.

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. nist.gov In electron ionization (EI) mode, the molecule is ionized and fragmented, producing a unique fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak ([M]⁺) confirms the molecular weight of this compound (123.54 g/mol ). nist.gov

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with two peaks separated by two mass units (for ³⁵Cl and ³⁷Cl isotopes) in an approximate 3:1 intensity ratio. docbrown.info Key fragmentation pathways for this compound include the loss of the nitro group (•NO₂), the chlorine atom (•Cl), or cleavage of carbon-carbon bonds. nist.govyoutube.com Analysis of these fragment ions helps to piece together the molecular structure.

Table 4: Major Ions in the Electron Ionization Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Significance |

| 77 | [C₃H₆Cl]⁺ | Loss of nitro group (•NO₂) |

| 46 | [NO₂]⁺ | Nitro group fragment |

| 41 | [C₃H₅]⁺ | Loss of •NO₂ and •Cl |

| 30 | [NO]⁺ | Loss of oxygen from nitro group |

Data sourced from the NIST Chemistry WebBook for this compound. nist.gov

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups within a molecule by probing their vibrational frequencies. rockymountainlabs.com For this compound, these techniques are crucial for confirming the presence of the key nitro (-NO₂) and chloro (C-Cl) groups.

The nitro group gives rise to two strong and characteristic stretching vibrations in the IR spectrum: an asymmetric stretch typically around 1550 cm⁻¹ and a symmetric stretch near 1365 cm⁻¹. orgchemboulder.comorgchemboulder.com The carbon-chlorine (C-Cl) bond exhibits a stretching vibration in the fingerprint region of the spectrum, generally between 850 cm⁻¹ and 550 cm⁻¹. libretexts.org These techniques are also valuable for reaction monitoring. For instance, the disappearance of the characteristic nitro-group bands can be used to track the progress of a reduction reaction in real-time.

Table 5: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | Stretching | 2850 - 3000 | Medium-Strong |

| -NO₂ | Asymmetric Stretching | ~1550 | Strong |

| -NO₂ | Symmetric Stretching | ~1365 | Strong |

| C-Cl | Stretching | 550 - 850 | Medium-Strong |

Note: These are general ranges for the specified functional groups. orgchemboulder.comlibretexts.org

Method Development for Trace Analysis and Impurity Profiling in Research Samples

The development of analytical methods for the trace analysis and impurity profiling of this compound necessitates a multi-faceted approach, leveraging sophisticated instrumentation to achieve the required sensitivity and selectivity. The primary objectives of method development in this context are to accurately quantify minute levels of this compound and to detect, identify, and quantify any impurities that may be present, arising from either the synthesis process or degradation.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) stand out as the principal techniques for the analysis of this compound. The choice between these methods often depends on the volatility and thermal stability of the compound and its potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Given the volatile nature of this compound, gas chromatography is a highly suitable technique for its analysis. When coupled with a mass spectrometer (MS), it provides a powerful tool for both quantification and identification.

Method Development Considerations:

A typical GC-MS method for the trace analysis of this compound would involve the optimization of several key parameters:

Column Selection: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl polysiloxane, is often effective for the separation of halogenated nitroalkanes.

Injection Technique: Splitless injection is generally preferred for trace analysis to ensure the maximum transfer of the analyte onto the column, thereby enhancing sensitivity.

Temperature Programming: A programmed temperature ramp is employed to ensure good separation of the analyte from any impurities and the solvent front.

Mass Spectrometer Parameters: The MS is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. Characteristic ions of this compound would be monitored for quantification and confirmation.

Illustrative GC-MS Method Parameters for this compound Analysis:

| Parameter | Condition |

| GC System | Gas Chromatograph with Mass Spectrometric Detector |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (Splitless) |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | Hypothetical m/z values for quantification and qualification |

Method Validation and Performance:

A developed GC-MS method would undergo rigorous validation according to established guidelines to ensure its suitability for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Hypothetical Validation Data for a GC-MS Method:

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

| LOD | e.g., 0.01 ng/mL |

| LOQ | e.g., 0.03 ng/mL |

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

For the analysis of less volatile impurities or for orthogonal confirmation of GC findings, reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or diode-array detection (DAD) is a valuable technique.

Method Development for Impurity Profiling:

The goal of an HPLC method for impurity profiling is to separate the main component, this compound, from all potential process-related impurities and degradation products.

Column and Mobile Phase Selection: A C18 column is a common starting point for RP-HPLC. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer to control pH and improve peak shape.

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is usually necessary to elute impurities with a wide range of polarities.

Detection: A DAD allows for the monitoring of multiple wavelengths simultaneously, which is useful for detecting impurities that may have different UV absorption maxima than the parent compound. It also enables peak purity analysis.

Illustrative HPLC Method Parameters for Impurity Profiling:

| Parameter | Condition |

| HPLC System | HPLC with Diode-Array Detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | e.g., 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | 210 nm (or DAD scan 200-400 nm) |

| Injection Volume | 10 µL |

Identification of Impurities:

Potential impurities in this compound could include starting materials, byproducts from side reactions during synthesis, and degradation products. The identification of these impurities is a critical aspect of impurity profiling. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are invaluable for this purpose, as they provide molecular weight and structural information about the unknown peaks observed in the HPLC chromatogram.

Hypothetical Impurity Profile of a this compound Research Sample:

| Peak | Retention Time (min) | Area (%) | Possible Identity |

| 1 | 4.5 | 0.08 | Starting Material A |

| 2 | 6.2 | 0.15 | Byproduct X |

| 3 | 8.9 | 99.5 | This compound |

| 4 | 12.1 | 0.27 | Isomeric Impurity |

It is important to note that while the methodologies described are based on established analytical principles for similar compounds, specific, detailed research findings and validated methods for the trace analysis and impurity profiling of this compound are not widely available in the public domain. The data presented in the tables are therefore illustrative and based on typical performance characteristics of these analytical techniques. Further research and method development would be required to establish and validate definitive analytical procedures for this specific compound.

Theoretical and Computational Studies of 1 Chloro 2 Nitropropane

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide detailed information about electron distribution, molecular geometry, and energetic stability.

Electronic Structure, Bonding Analysis, and Conformational Preferences

The electronic structure of 1-chloro-2-nitropropane is significantly influenced by the strong electron-withdrawing nature of both the chloro and nitro groups. The nitro group, in particular, is a powerful resonance and inductive electron-withdrawing group, which polarizes the C-N bond and affects the electron density across the entire molecule. nih.gov The chlorine atom also contributes to the electron deficiency of the adjacent carbon atom through its inductive effect.

Computational studies on simple nitroalkanes like nitromethane (B149229) and nitroethane have been performed using methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory). researchgate.netnih.govnrel.gov These studies reveal a significant charge separation in the C-NO2 fragment, with the nitrogen atom carrying a partial positive charge and the oxygen atoms bearing partial negative charges. A similar charge distribution is expected in this compound.

Bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, would likely show a highly polarized C-Cl bond and C-N bond. The C-C bond would also be influenced by the neighboring electron-withdrawing groups, potentially affecting its length and strength compared to a simple propane (B168953) molecule.

Conformational preferences in this compound arise from rotation around the C-C single bonds. Due to the presence of bulky and polar substituents, certain rotational isomers (conformers) will be energetically more favorable than others. nobelprize.org Computational conformational analysis of similar small organic molecules typically involves scanning the potential energy surface by systematically rotating dihedral angles. cwu.educwu.edu For this compound, the relative orientations of the chloro, nitro, and methyl groups will lead to various staggered and eclipsed conformations, with the staggered conformations generally being lower in energy to minimize steric hindrance and electrostatic repulsion. The most stable conformer would likely position the bulky chloro and nitro groups anti to each other.

Table 1: Representative Calculated Electronic Properties of Simple Nitroalkanes (Analogous to this compound)

| Compound | Method/Basis Set | Dipole Moment (Debye) | C-N Bond Length (Å) |

| Nitromethane | B3LYP/6-311++G(d,p) | 3.46 | 1.489 |

| Nitroethane | B3LYP/6-311++G(d,p) | 3.68 | 1.495 |

| 2-Nitropropane (B154153) | B3LYP/6-311++G(d,p) | 3.75 | 1.502 |

Note: This data is for analogous compounds and serves as an estimation for the properties of this compound. Actual values for this compound would require specific calculations.

Chirality and Stereoisomerism Analysis through Computational Methods

This compound possesses a chiral center at the second carbon atom (C2), which is bonded to four different groups: a hydrogen atom, a methyl group (-CH3), a chloromethyl group (-CH2Cl), and a nitro group (-NO2). nih.govncats.io This means that this compound can exist as a pair of enantiomers, (R)-1-chloro-2-nitropropane and (S)-1-chloro-2-nitropropane.

Computational methods can be employed to study these stereoisomers. By calculating the optimized geometries and electronic energies of both the (R) and (S) enantiomers, it can be confirmed that they are energetically identical, as expected for enantiomers in an achiral environment.

Furthermore, computational techniques can predict chiroptical properties, such as optical rotation and electronic circular dichroism (ECD) spectra. These calculations, often performed using time-dependent density functional theory (TD-DFT), are crucial for assigning the absolute configuration of a chiral molecule by comparing the calculated spectra with experimental data. While specific studies on this compound are not available, the methodology is well-established for a wide range of chiral organic molecules. nih.gov

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for investigating the pathways and energetics of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Reaction Coordinate Analysis

The reactions of nitroalkanes often involve the acidic proton at the α-carbon. nih.gov In the case of this compound, this is the proton on the chiral center. Base-catalyzed reactions, such as dehydrochlorination or elimination of the nitro group, are plausible transformation pathways.

Computational studies can elucidate the mechanisms of such reactions by locating and characterizing the transition state (TS) structures. cdnsciencepub.comacs.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its geometry provides a snapshot of the bond-breaking and bond-forming processes. For a hypothetical dehydrochlorination reaction, the TS would likely involve the partial abstraction of the α-proton by a base and the simultaneous partial cleavage of the C-Cl bond.

Reaction coordinate analysis, also known as intrinsic reaction coordinate (IRC) calculations, can be performed to confirm that the identified transition state connects the reactants and products. This analysis traces the minimum energy path from the transition state downhill to the reactant and product wells on the potential energy surface.

Energetic Profiles and Activation Barriers for Transformations

By calculating the energies of the reactants, transition states, and products, a complete energetic profile for a reaction can be constructed. The difference in energy between the reactants and the transition state is the activation barrier (Ea), a critical parameter that governs the reaction rate. acs.orgacs.org

For nitroalkanes, thermal decomposition is a significant reaction pathway. researchgate.net Theoretical studies on the thermal decomposition of nitroethane, for instance, have shown that the initial steps can include the concerted molecular elimination of HONO, nitro-nitrite isomerization, and the homolytic cleavage of the C-NO2 bond. acs.orgresearchgate.net The activation barriers for these competing pathways can be calculated to determine the most likely decomposition route at a given temperature. For this compound, similar decomposition pathways are conceivable, with the additional possibility of reactions involving the C-Cl bond.

Table 2: Calculated Activation Barriers for Unimolecular Decomposition of Simple Nitroalkanes (Analogous to this compound)

| Reaction | Compound | Method | Activation Barrier (kcal/mol) |

| C-N bond homolysis | Nitromethane | G3(MP2)//B3LYP | 60.5 |

| HONO elimination | Nitroethane | B3LYP/6-31G(d,p) | 46.2 |

Note: This data is for analogous compounds and is intended to be illustrative. The presence of the chlorine atom in this compound would influence the activation barriers.

Photodissociation Dynamics Simulations

The absorption of ultraviolet (UV) light can excite a molecule to a higher electronic state, potentially leading to bond cleavage, a process known as photodissociation. bristoldynamics.com Computational simulations of photodissociation dynamics can provide a time-resolved picture of these ultrafast events.

Theoretical studies on the photodissociation of nitroaromatics like nitrobenzene (B124822) have been conducted to understand the relaxation pathways from the excited state. lanl.govnih.gov These studies often involve mapping the potential energy surfaces of the ground and excited electronic states and identifying regions of strong coupling or intersections between them, such as conical intersections, which facilitate rapid radiationless decay back to the ground state or to a dissociative state.

For this compound, UV absorption would likely involve excitation to a π* state localized on the nitro group or a σ* state associated with the C-Cl or C-N bonds. Photodissociation could then proceed via several channels, including C-Cl bond cleavage, C-N bond cleavage, or C-C bond cleavage.

Simulations of the photodissociation dynamics, for example, using ab initio molecular dynamics (AIMD), could trace the trajectories of the atoms following photoexcitation. nih.gov This would reveal the primary dissociation channels, the timescale of bond breaking, and the distribution of energy among the resulting fragments. While such detailed simulations have not been reported for this compound, they represent a powerful computational approach for understanding its photochemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of compounds with their physical, chemical, or biological activities. In the context of this compound, QSAR modeling can be employed to predict its reactivity in various chemical transformations. While specific, published QSAR models exclusively for the reactivity of this compound are not abundant in publicly accessible literature, the principles of QSAR can be applied to understand the structural features that govern its chemical behavior.

The reactivity of this compound is primarily dictated by the presence of two key functional groups: the chloro group (-Cl) attached to the primary carbon and the nitro group (-NO2) on the secondary carbon. These groups influence the electron distribution within the molecule, making it susceptible to various reactions, such as nucleophilic substitution and elimination.

A hypothetical QSAR model for predicting the reactivity of a series of related halogenated nitroalkanes in a nucleophilic substitution reaction could be conceptualized. The model would aim to correlate the reaction rate constant (log k) with a set of molecular descriptors. These descriptors can be categorized into several classes:

Electronic Descriptors: These quantify the electronic properties of the molecule. For instance, the partial charge on the carbon atom bonded to the chlorine atom (C1) is a critical descriptor. A more positive partial charge would indicate a greater susceptibility to nucleophilic attack. The energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) is another important electronic descriptor; a lower E-LUMO value generally corresponds to a higher electrophilicity and thus greater reactivity towards nucleophiles. nih.govnih.gov

Steric Descriptors: These account for the spatial arrangement of atoms and groups within the molecule. Steric hindrance around the reaction center can significantly impact the reaction rate. Descriptors such as molecular volume or specific steric parameters (e.g., Taft's steric parameter, Es) could be included.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its size, shape, and branching.

To illustrate the development of a QSAR model, consider a hypothetical dataset for a series of 1-chloro-2-nitroalkanes with varying substituents. The goal is to predict the rate of a nucleophilic substitution reaction.

Hypothetical Data for QSAR Modeling of Nucleophilic Substitution Reactivity

| Compound | Substituent (R) | log k (Observed) | Partial Charge on C1 | E-LUMO (eV) | Molecular Volume (ų) |

| This compound | -CH3 | -3.50 | 0.15 | -1.20 | 105.2 |

| 1-Chloro-2-nitrobutane | -CH2CH3 | -3.80 | 0.14 | -1.25 | 118.5 |

| 1-Chloro-3-methyl-2-nitrobutane | -CH(CH3)2 | -4.20 | 0.13 | -1.30 | 132.8 |

| 1,3-Dichloro-2-nitropropane | -CH2Cl | -2.90 | 0.18 | -1.10 | 115.0 |

Based on such a dataset, a multiple linear regression (MLR) analysis could be performed to derive a QSAR equation of the following general form:

log k = β₀ + β₁ (Partial Charge on C1) + β₂ (E-LUMO) + β₃ (Molecular Volume)

Where β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis. A positive coefficient for the partial charge on C1 and a negative coefficient for E-LUMO would be expected, indicating that higher positive charge and lower LUMO energy lead to a faster reaction rate. Conversely, a negative coefficient for molecular volume would suggest that increased steric bulk hinders the reaction.

The predictive power and robustness of such a QSAR model would need to be rigorously validated using both internal and external validation techniques. eurekaselect.com While this example is illustrative, it highlights the potential of QSAR modeling to provide valuable insights into the structure-reactivity relationships of this compound and related compounds, thereby guiding the prediction of their chemical behavior.

Future Research Directions and Emerging Trends for 1 Chloro 2 Nitropropane

Development of Sustainable and Green Synthetic Routes

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. chemistryjournals.net For 1-chloro-2-nitropropane, future research will likely focus on moving away from traditional synthetic routes that may involve hazardous reagents and solvents. The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents, provide a framework for these new routes. chemistryjournals.net

Key areas of development include:

Eco-friendly Nitration of Alkyl Halides: Research into greener methods for introducing the nitro group is crucial. One promising approach involves the use of sodium nitrite (B80452) in a recyclable and non-toxic medium like polyethylene (B3416737) glycol (PEG 400). wiley-vch.de This method has shown chemoselectivity for primary alkyl halides, which is relevant to the synthesis of related nitroalkanes. wiley-vch.de Another avenue is the use of silver nitrite in aqueous media, which can provide good yields and functional group tolerance. organic-chemistry.org

Alternative Solvents and Energy Sources: The use of alternative solvents such as water, ionic liquids, or supercritical fluids is a core tenet of green chemistry. chemistryjournals.net Future syntheses of this compound could explore these solvent systems to replace volatile organic compounds. Additionally, energy-efficient techniques like microwave-assisted synthesis could significantly reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net

Biocatalysis: The use of enzymes as catalysts offers high specificity and mild reaction conditions, generating fewer byproducts. chemistryjournals.net While not yet established for this compound specifically, the exploration of biocatalytic routes for the formation of C-Cl or C-NO2 bonds represents an innovative future direction.

| Green Synthesis Strategy | Potential Application for this compound Synthesis | Key Benefits |

| Use of Green Solvents | Replacing traditional organic solvents with water, polyethylene glycol (PEG), or ionic liquids in the nitration or chlorination steps. chemistryjournals.netwiley-vch.de | Reduced toxicity, improved safety, potential for solvent recycling. chemistryjournals.netwiley-vch.de |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate the reaction rate. chemistryjournals.net | Shorter reaction times, reduced energy consumption, potentially higher yields. chemistryjournals.net |

| Phase-Transfer Catalysis | Utilizing catalysts to facilitate reactions between reactants in different phases (e.g., aqueous and organic). | Milder reaction conditions, avoidance of anhydrous solvents. |

| Biocatalysis | Investigating enzymatic routes for selective chlorination or nitration. chemistryjournals.net | High selectivity, mild operating conditions (temperature, pH), biodegradable catalysts. chemistryjournals.net |

Exploration of Novel Catalytic Systems for Selective Transformations

The dual functionality of this compound presents both a challenge and an opportunity for selective chemical transformations. Future research is directed towards developing novel catalytic systems that can precisely target either the chloro or the nitro group, or engage both in concerted synthetic operations.

Transition Metal Catalysis: Palladium-catalyzed reactions have shown effectiveness in transforming C-Cl bonds. organic-chemistry.org Future work could adapt these systems for the selective functionalization of the chloromethyl group in this compound. Similarly, copper and nickel catalysts, which have been effective in the alkylation and functionalization of other nitroalkanes, could be explored for reactions at the carbon bearing the nitro group. researchgate.net The development of catalysts based on more abundant and less toxic metals is also a growing trend.

Heterogeneous Catalysis: The use of solid catalysts, such as zeolites or functionalized resins like Ambersep 900 OH, offers significant advantages in terms of catalyst recovery and reuse, aligning with green chemistry principles. researchgate.net These systems could be designed to facilitate key reactions of nitroalkanes, such as the Henry (nitroaldol) reaction, providing a pathway for C-C bond formation. researchgate.net

Organocatalysis: Metal-free catalytic systems are increasingly important. Small organic molecules can be designed to catalyze specific transformations of the nitro group, such as reductions or conjugate additions, under mild conditions.

| Catalyst Type | Potential Transformation of this compound | Advantages |

| Palladium Complexes | Cross-coupling reactions at the C-Cl bond (e.g., Suzuki, Heck). organic-chemistry.org | High efficiency, broad functional group tolerance. organic-chemistry.org |

| Copper/Nickel Catalysts | α-functionalization or alkylation at the C-NO2 position. researchgate.net | Cost-effective, versatile for C-C and C-heteroatom bond formation. researchgate.net |

| Solid Acid/Base Catalysts | Henry (nitroaldol) reactions, elimination reactions. researchgate.net | Ease of separation, reusability, potential for flow chemistry. researchgate.net |

| Modified Transition Metals | Chemoselective reduction of the nitro group while preserving the chloro group. researchgate.net | High selectivity for specific functional group transformations. researchgate.net |

Integration of Advanced Spectroscopic and In Situ Monitoring Techniques

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. The integration of advanced spectroscopic techniques for real-time, in situ monitoring of reactions involving this compound is a key emerging trend. spectroscopyonline.com This allows researchers to observe the formation of transient intermediates and byproducts, leading to improved control over reaction outcomes. spectroscopyonline.com

In Situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy can be used to monitor the concentration of reactants, products, and intermediates directly in the reaction vessel without the need for sampling. spectroscopyonline.comfrontiersin.org For instance, in situ FTIR can track the vibrational modes of the C-Cl and N-O bonds, providing real-time kinetic data. nih.gov

Mass Spectrometry: Real-time monitoring by mass spectrometry, using techniques like low-temperature plasma (LTP) probes, can provide immediate information on the molecular weight of species in the reaction mixture, helping to identify reaction pathways. researchgate.net

X-ray Techniques: For reactions involving solid catalysts, techniques like X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) can provide invaluable information on the state of the catalyst's active sites during the reaction. frontiersin.org

These advanced monitoring tools will enable the rapid optimization of reaction conditions, leading to higher yields, better selectivity, and a more profound mechanistic understanding of this compound chemistry.

Predictive Chemistry and Machine Learning Applications in this compound Research

The intersection of data science and chemistry is creating new paradigms for chemical research. Predictive chemistry, powered by machine learning (ML) and artificial intelligence (AI), holds immense potential to accelerate the discovery and optimization of reactions involving this compound. nih.govrsc.org

Reaction Outcome and Condition Prediction: By training neural network models on large datasets of chemical reactions, it is possible to predict the most suitable catalysts, solvents, reagents, and temperatures for a desired transformation of this compound. researchgate.net This can significantly reduce the number of experiments required for process optimization.

Discovery of New Reactions: ML models can identify trends and patterns in reactivity that may not be obvious to human researchers, potentially leading to the discovery of novel synthetic routes and applications for this compound. nih.gov